molecular formula C7H7F2N B1432613 3,4-Difluoro-5-methylaniline CAS No. 1505944-46-6

3,4-Difluoro-5-methylaniline

Cat. No. B1432613
CAS RN: 1505944-46-6
M. Wt: 143.13 g/mol
InChI Key: ISYXXORXVFRVKD-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-methylaniline consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylaniline is a solid under normal conditions . It has a molecular weight of 143.14 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Pharmacology

In pharmacology, 3,4-Difluoro-5-methylaniline is utilized as a building block for the synthesis of more complex compounds. Its fluorinated structure makes it a valuable precursor in the development of pharmaceuticals where the introduction of fluorine atoms can enhance biological activity, stability, and membrane permeability .

Material Science

This compound finds applications in material science due to its potential in modifying the properties of materials. For instance, its incorporation into polymers could result in materials with altered electrical properties or increased resistance to degradation .

Chemical Synthesis

3,4-Difluoro-5-methylaniline serves as an intermediate in organic synthesis. It can be used to introduce difluoromethyl groups into molecules, which is a common modification in the development of agrochemicals and pharmaceuticals to improve their metabolic stability .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like 3,4-Difluoro-5-methylaniline can be used to synthesize agrochemicals. These include herbicides, fungicides, and insecticides, where the addition of fluorine atoms can enhance the efficacy and selectivity of these agents .

Environmental Science

In environmental science, research involving 3,4-Difluoro-5-methylaniline may focus on its impact on ecosystems if used in agricultural products. Studies could assess its biodegradability, soil mobility, and potential to bioaccumulate, ensuring safe levels are maintained in the environment .

Industrial Applications

Industrially, this compound could be employed in the manufacture of dyes, resins, and other fluorinated materials where its properties contribute to the final product’s performance in terms of stability and reactivity .

Biochemistry

In biochemistry, 3,4-Difluoro-5-methylaniline might be used in the study of enzyme-substrate interactions, especially those involving aromatic compounds. Its structure allows for investigations into the influence of fluorine atoms on biochemical pathways .

Nanotechnology

The potential use of 3,4-Difluoro-5-methylaniline in nanotechnology could be in the design of novel nanomaterials. Its fluorinated aromatic structure could be key in creating nanoparticles with specific interactions with other molecules or enhanced stability .

Safety and Hazards

3,4-Difluoro-5-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,4-difluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYXXORXVFRVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methylaniline

CAS RN

1505944-46-6
Record name 3,4-Difluoro-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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